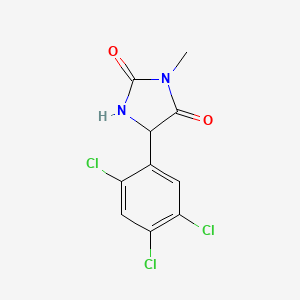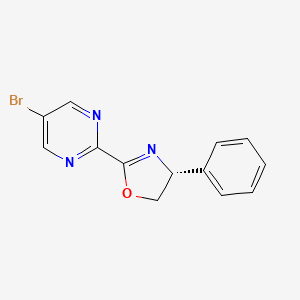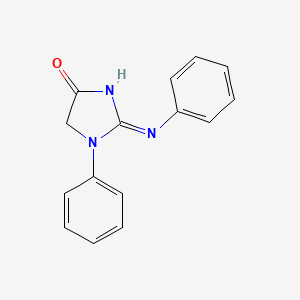
2-Anilino-1-phenylimidazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-1-phenylimidazolin-4-one is a chemical compound with the molecular formula C15H13N3O. It is known for its unique structure, which includes an aniline group attached to an imidazolinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-1-phenylimidazolin-4-one typically involves the reaction of aniline with phenylglyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolinone ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilino-1-phenylimidazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imidazolinone ring to an imidazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents.
Major Products Formed
The major products formed from these reactions include quinones, imidazolidine derivatives, and various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 2-Anilino-1-phenylimidazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Anilino-4-amino substituted quinazolines: These compounds also exhibit biological activity and are used as antimalarial agents.
2-Anilino-4-thiazolyl-pyrimidines:
Uniqueness
2-Anilino-1-phenylimidazolin-4-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets.
Eigenschaften
CAS-Nummer |
33532-91-1 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-phenyl-2-phenyliminoimidazolidin-4-one |
InChI |
InChI=1S/C15H13N3O/c19-14-11-18(13-9-5-2-6-10-13)15(17-14)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,19) |
InChI-Schlüssel |
DDFRYCQVSCPOQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


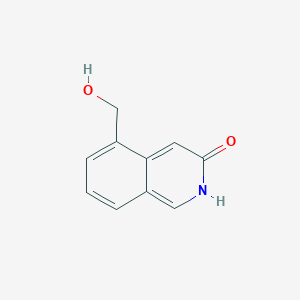



![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
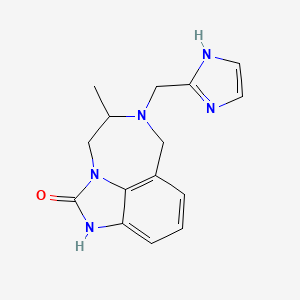
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)


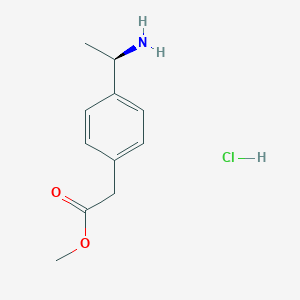
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)
